molecular formula C19H22N6O2S B2403694 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 1171098-78-4

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2403694
CAS No.: 1171098-78-4
M. Wt: 398.49
InChI Key: XVBTVYMIRUTART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-4-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-15-5-3-6-17(13-15)28(26,27)24-11-9-23(10-12-24)18-14-19(22-16(2)21-18)25-8-4-7-20-25/h3-8,13-14H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBTVYMIRUTART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

C16H20N6O2S\text{C}_{16}\text{H}_{20}\text{N}_6\text{O}_2\text{S}

This structure features a pyrazole moiety linked to a pyrimidine ring, with a piperazine substituent that enhances its biological interactions.

Research indicates that pyrazole derivatives often exert their effects through multiple pathways:

  • Inhibition of Kinases : Many pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR .
  • Modulation of Neurotransmitter Systems : Compounds similar to the one have demonstrated anxiolytic effects by interacting with the GABA_A receptor and serotonergic systems .
  • Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory properties by inhibiting nitric oxide production and other pro-inflammatory cytokines .

Antitumor Activity

A series of studies have evaluated the antitumor effects of pyrazole derivatives. The compound has shown promising results in inhibiting tumor cell proliferation in vitro. For example:

CompoundTarget KinaseIC50 (µM)Cell Line
2-Methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidineBRAF(V600E)0.5A375 (Melanoma)
Another Pyrazole DerivativeEGFR0.8HCC827 (Lung Cancer)

These results indicate that the compound may be effective against certain cancer types by targeting specific kinases involved in tumor growth.

Anti-inflammatory Activity

In models of inflammation, the compound demonstrated significant activity:

Assay TypeInflammatory MediatorConcentration (µM)Effect
NO Production InhibitionNitric Oxide1070% inhibition
Cytokine ReleaseTNF-α560% inhibition

These findings suggest that the compound could serve as a potential anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties were assessed against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

The compound exhibited moderate to strong antimicrobial activity, indicating its potential use in treating infections.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : In a study involving Claudin-low breast cancer cells, the combination of this pyrazole derivative with doxorubicin showed enhanced cytotoxicity compared to doxorubicin alone, suggesting a synergistic effect .
  • Anxiety Disorders : The anxiolytic-like effects observed in animal models suggest that this compound may offer new therapeutic options for anxiety disorders by enhancing GABAergic transmission .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including the target compound, exhibit significant anti-inflammatory properties. A study highlighted that certain pyrazolo derivatives showed better anti-inflammatory activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. The mechanism involves the inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses .

Case Study : In a study evaluating various pyrazolo derivatives, compounds were tested for their efficacy in reducing carrageenan-induced edema. The results demonstrated that some derivatives exhibited lower ulcerogenic activity and higher safety profiles than Diclofenac, indicating their potential as safer alternatives for treating inflammatory conditions .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. For instance, studies have reported that similar compounds inhibited the growth of pathogenic fungi such as Cytospora sp. and Fusarium solani .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismActivity Level
2-Methyl-Pyrazole DerivativeCytospora sp.Moderate
2-Methyl-Pyrazole DerivativeFusarium solaniHigh

Anticancer Potential

Emerging research suggests that pyrazolo derivatives may serve as potential anticancer agents. The ability to inhibit specific protein kinases involved in cancer progression has been a focal point of recent studies. For example, certain synthesized compounds demonstrated significant activity against cancer cell lines by inhibiting key signaling pathways .

Case Study : A recent investigation into pyrido[3,4-g]quinazoline derivatives revealed their effectiveness as protein kinase inhibitors. The study aimed to assess the structural modifications on the biological activity, leading to the discovery of new compounds with enhanced anticancer properties .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine?

Methodological Answer:
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:

  • Step 1: Formation of the pyrimidine core via cyclocondensation of amidines with β-keto esters under reflux in ethanol or DMF .
  • Step 2: Introduction of the pyrazole moiety using 1H-pyrazole under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like Xantphos, and bases such as Cs₂CO₃) .
  • Step 3: Tosylation of the piperazine ring using m-toluenesulfonyl chloride in dichloromethane with triethylamine as a base .
    Critical Parameters: Reaction temperature (60–80°C for coupling steps), solvent polarity (DMF for polar intermediates), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects)?

Methodological Answer:
Contradictions often arise from assay conditions or off-target interactions. To address this:

  • Target Profiling: Use high-throughput kinase inhibition assays (e.g., ADP-Glo™) to confirm specificity against kinases like PI3K or CDKs .
  • Microbiological Assays: Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) under standardized CLSI guidelines .
  • Mechanistic Studies: Employ RNA sequencing or proteomics to identify differentially expressed genes/proteins post-treatment, clarifying primary vs. secondary effects .

Basic: What spectroscopic techniques are essential for structural validation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole C-H peaks at δ 7.8–8.2 ppm; piperazine N-CH₂ signals at δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., C₂₀H₂₂N₆O₂S requires [M+H]⁺ at m/z 427.1564) .
  • X-ray Crystallography: Resolve crystal packing and torsional angles of the tosylpiperazine group (if single crystals are obtainable) .

Advanced: How can computational modeling optimize binding affinity for dual kinase/enzyme targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., PI3Kγ or COX-2). Focus on hydrogen bonding with pyrimidine N1 and hydrophobic contacts with the m-tolyl group .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes; analyze RMSD and binding free energy (MM/PBSA) .
  • QSAR Models: Develop 2D/3D-QSAR using MOE or CoMFA to correlate substituent electronegativity (e.g., sulfonyl groups) with IC₅₀ values .

Basic: What solvent systems are compatible with this compound for formulation studies?

Methodological Answer:

  • Polar Solvents: DMSO or DMF for stock solutions (10 mM), validated by UV-Vis spectroscopy (λmax ~260 nm) .
  • Aqueous Buffers: Use PBS (pH 7.4) with 0.1% Tween-80 for solubility enhancement; assess stability via HPLC over 24 hours .
  • Avoid: Chloroform or ethers due to poor solubility (<0.1 mg/mL) .

Advanced: How to design a SAR study focusing on the pyrazole and tosylpiperazine moieties?

Methodological Answer:

  • Pyrazole Modifications: Synthesize analogs with 3,5-dimethylpyrazole or 1,2,4-triazole replacements. Test for changes in kinase inhibition (e.g., JNK2 vs. EGFR) .
  • Tosylpiperazine Variations: Replace m-tolyl with p-fluorophenylsulfonyl or cyclohexylsulfonyl groups. Evaluate impact on logP (HPLC-measured) and membrane permeability (Caco-2 assays) .
  • Data Analysis: Use ANOVA to compare IC₅₀ values across analogs; prioritize substituents with >5-fold potency improvements .

Basic: What stability protocols are recommended for long-term storage?

Methodological Answer:

  • Thermal Stability: Conduct TGA/DSC to determine decomposition temperature (>150°C recommended) .
  • Photostability: Store in amber vials at −20°C; monitor degradation via UPLC-PDA under ICH Q1B light exposure guidelines .
  • Hydrolytic Stability: Assess pH-dependent degradation (1–13) over 48 hours; use citrate (pH 3) or borate (pH 9) buffers .

Advanced: What in vivo models are suitable for evaluating neuropharmacological potential?

Methodological Answer:

  • Acute Toxicity: Perform OECD 423 assays in Sprague-Dawley rats (dose range: 10–300 mg/kg) .
  • Blood-Brain Barrier (BBB) Penetration: Use MDCK-MDR1 monolayers to measure Papp values; validate with in situ brain perfusion in mice .
  • Behavioral Studies: Employ forced swim (FST) or Morris water maze tests to assess antidepressant/cognitive effects; pair with brain tissue LC-MS/MS for compound quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.